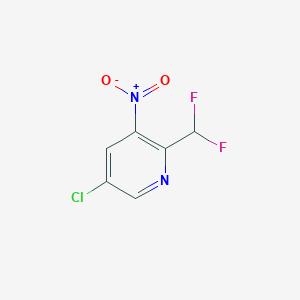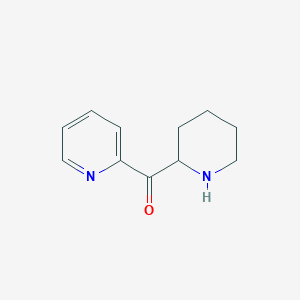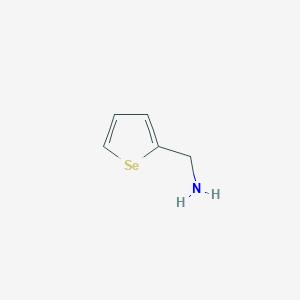
Selenophen-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenophen-2-ylmethanamine is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocycles. This compound is characterized by the presence of a selenophene ring attached to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing selenophenes is the Fiesselmann procedure, which involves the reaction of a β-chloro-aldehyde with sodium selenide, followed by cyclization . The methanamine group can then be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of selenophen-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Selenophen-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the selenophene ring.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenophene 1,1-dioxide, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
Selenophen-2-ylmethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of selenophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the methanamine group can interact with biological receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur analog of selenophene with similar chemical properties but different reactivity.
Furan: An oxygen analog of selenophene, known for its high reactivity in electrophilic substitution reactions.
Pyrrole: A nitrogen-containing heterocycle with distinct electronic properties compared to selenophene.
Uniqueness of Selenophen-2-ylmethanamine
This compound is unique due to the presence of selenium, which imparts distinct redox properties and biological activities.
Properties
Molecular Formula |
C5H7NSe |
|---|---|
Molecular Weight |
160.09 g/mol |
IUPAC Name |
selenophen-2-ylmethanamine |
InChI |
InChI=1S/C5H7NSe/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 |
InChI Key |
DBFLEPCSYFRCEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



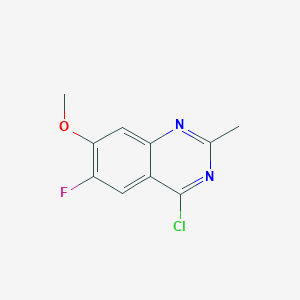
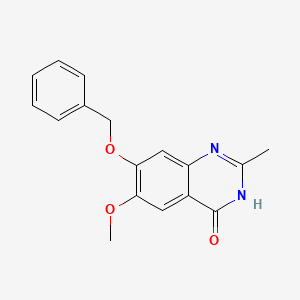
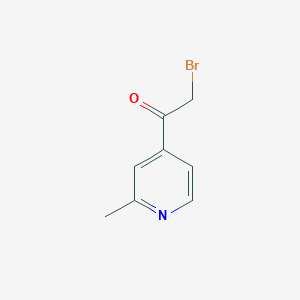
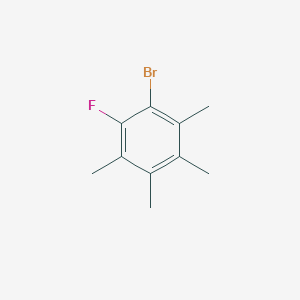

![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
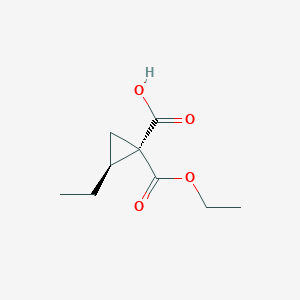
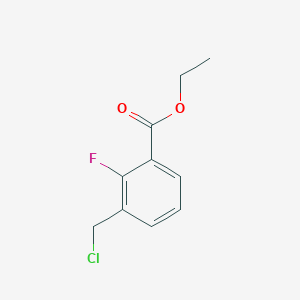
![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
